N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-14(26)23-15-11-12-18-20(13-15)29-22(24-18)25-21(27)17-9-5-6-10-19(17)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYFBGNHFLYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 6-acetamido-1,3-benzothiazole with 2-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Antimicrobial Activity and Mechanism
- MIC Values: BTC-j and BTC-r show potent activity against gram-negative (E. coli, P. aeruginosa) and gram-positive (S. aureus) bacteria, with MICs ranging from 3.125–12.5 µg/ml .
- Mechanism: Benzothiazoles inhibit DNA gyrase, a validated target for antibacterial agents. Docking studies of BTC-j and BTC-r with DNA gyrase (PDB: 3G75) reveal strong interactions with the ATP-binding pocket, correlating with their antimicrobial efficacy . The target compound’s phenoxybenzamide moiety could similarly engage hydrophobic pockets in gyrase.
Anticancer and Antiparasitic Potential
- VEGFR-2 Inhibition: Derivatives like 6d () with nitrobenzothiazole and thiadiazole moieties exhibit anticancer activity via VEGFR-2 inhibition (IC₅₀: 0.87 µM) . The target compound’s phenoxybenzamide group may offer alternative binding modes for kinase inhibition.
- Antiparasitic Activity: MMV001239 (6-methoxy benzothiazole) targets Trypanosoma cruzi, suggesting benzothiazoles’ versatility against eukaryotic pathogens .
Structural and Crystallographic Insights
- Crystal Packing : Adamantyl-substituted benzothiazoles () form H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, stabilizing the crystal lattice . The target compound’s acetamido group may participate in similar intermolecular H-bonding, enhancing stability.
- Conformational Flexibility: The phenoxybenzamide moiety in the target compound allows for planar or twisted conformations, influencing binding to enzymes like DNA gyrase .
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound is characterized by its unique structural features, which include a benzothiazole ring and a phenoxybenzamide moiety. The synthesis typically involves the reaction of 6-acetamido-1,3-benzothiazole with 2-phenoxybenzoyl chloride in the presence of triethylamine as a base, often using dichloromethane as a solvent. This reaction is crucial for obtaining high yields and purity of the final product.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and cell cycle arrest, which is evidenced by flow cytometry analyses. Additionally, it has been observed to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
The primary mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, studies have demonstrated that this compound can inhibit both AKT and ERK signaling pathways in cancer cells. This dual inhibition not only reduces cell viability but also affects cellular migration capabilities .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity | Mechanism |
|---|---|---|---|
| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Similar benzothiazole core | Moderate anticancer activity | Inhibits specific kinases |
| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide | Benzothiazole with methanesulfonyl group | Low anti-inflammatory activity | Unknown |
| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | Phenoxy substitution at different position | High anticancer activity | Inhibits AKT pathway |
This table illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly based on minor modifications in their chemical structures.
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives, including this compound:
- Study on Antitumor Activity : A study conducted on various benzothiazole derivatives highlighted that this compound exhibited superior anticancer effects compared to other derivatives. The study utilized MTT assays to evaluate cell viability and found significant reductions in cell proliferation at micromolar concentrations .
- Inflammation Modulation : Another investigation assessed the compound's ability to modulate inflammatory responses in RAW264.7 macrophages. Results indicated a marked decrease in pro-inflammatory cytokines when treated with the compound, suggesting potential applications in managing inflammation-related conditions .
Q & A
Q. What are the standard synthetic routes for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core. A common approach includes condensation of 2-aminothiophenol derivatives with substituted benzoyl chlorides. For example, reacting 6-acetamido-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvents such as DMF or dichloromethane are used under reflux, with strict pH and temperature control to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹, benzothiazole ring vibrations) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetamido proton resonance at δ ~2.1 ppm, aromatic protons in phenoxy groups at δ ~6.8–7.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. What preliminary biological activities have been reported for benzothiazole derivatives like this compound?
Benzothiazole derivatives are studied for antimicrobial, anticancer, and enzyme inhibitory activities. For instance, similar compounds show IC₅₀ values in the µM range against cancer cell lines (e.g., HeLa, MCF7) via apoptosis induction or cell cycle arrest. Enzyme inhibition studies (e.g., kinase or protease assays) often use fluorescence-based or colorimetric assays to quantify activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via recrystallization from ethanol/water mixtures .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) improve amide bond formation efficiency .
- Temperature Control : Maintaining 60–80°C during condensation prevents decomposition .
Q. What structural insights can X-ray crystallography provide, and how does it resolve ambiguities in NMR/IR data?
X-ray diffraction determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, a study on a related benzothiazole derivative revealed gauche conformations of substituents and dimer formation via N–H⋯N bonds, which NMR alone cannot resolve. SHELX software is widely used for refinement .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. A549) or culture conditions (e.g., serum concentration).
- Compound Stability : Degradation in DMSO stock solutions over time.
- Statistical Rigor : Replicate experiments (n ≥ 3) and use standardized protocols (e.g., MTT assay for cytotoxicity) .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent Modification : Replacing the phenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Molecular Docking : Computational models (e.g., AutoDock) predict binding modes to targets like kinase ATP-binding pockets. For example, sulfonyl groups may interact with lysine residues, enhancing inhibitory potency .
Q. How can molecular dynamics (MD) simulations enhance understanding of target interactions?
MD simulations (e.g., using GROMACS) model ligand-receptor interactions over time, identifying key residues for binding. For instance, simulations of benzothiazole derivatives with EGFR kinase reveal stable hydrogen bonds with Met793 and hydrophobic interactions with Leu788, guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
